molecular formula C12H16N2 B13168276 3-(1-Methyl-1H-indol-5-YL)propan-1-amine

3-(1-Methyl-1H-indol-5-YL)propan-1-amine

Cat. No.: B13168276
M. Wt: 188.27 g/mol
InChI Key: NCSBAAUPCIGMTP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-5-YL)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole moiety substituted at the 5-position with a propan-1-amine chain, making it a significant molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-indol-5-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylindole.

    Alkylation: The 1-methylindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Utilizing large reactors for the alkylation process to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification: Employing automated systems for purification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-5-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(1-Methyl-1H-indol-5-YL)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-5-YL)propan-1-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure but differing in the side chain.

    Serotonin: A neurotransmitter with an indole moiety and a hydroxyl group at the 5-position.

    Melatonin: A hormone with an indole structure and an acetamide group at the 3-position.

Uniqueness

3-(1-Methyl-1H-indol-5-YL)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-methylindol-5-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-6,8-9H,2-3,7,13H2,1H3

InChI Key

NCSBAAUPCIGMTP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCCN

Origin of Product

United States

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